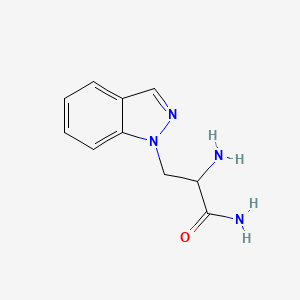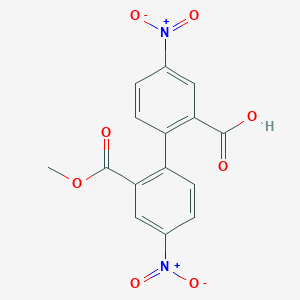
2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes both nitro and methoxycarbonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the nitration of a suitable benzoic acid derivative followed by esterification to introduce the methoxycarbonyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol in the presence of an acid catalyst for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Amino derivatives of the original compound
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-(2-Carboxy-4-nitrophenyl)-5-nitrobenzoic acid
Aplicaciones Científicas De Investigación
2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid depends on its chemical reactivity. The nitro groups can undergo reduction to form amines, which can then interact with biological molecules. The ester group can be hydrolyzed to release the carboxylic acid, which can participate in various biochemical pathways. The compound’s reactivity allows it to interact with different molecular targets, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate: A closely related ester derivative.
2-(2-Carboxy-4-nitrophenyl)-5-nitrobenzoic acid: The hydrolyzed form of the original compound.
4-[2-(Methoxycarbonyl)-4-nitrophenyl]piperazin-1-ium: A compound with a similar methoxycarbonyl and nitro substitution pattern.
Uniqueness
2-(2-Methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid is unique due to the presence of both nitro and methoxycarbonyl groups on the same aromatic ring. This combination of functional groups provides a unique reactivity profile, making it valuable in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C15H10N2O8 |
|---|---|
Peso molecular |
346.25 g/mol |
Nombre IUPAC |
2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C15H10N2O8/c1-25-15(20)13-7-9(17(23)24)3-5-11(13)10-4-2-8(16(21)22)6-12(10)14(18)19/h2-7H,1H3,(H,18,19) |
Clave InChI |
PVLBQEIVUVAUFP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


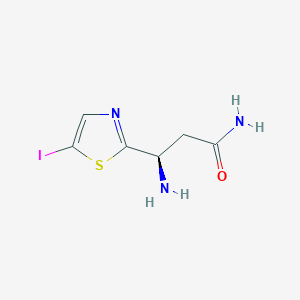
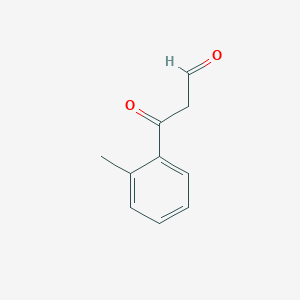

![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
amine](/img/structure/B13061929.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
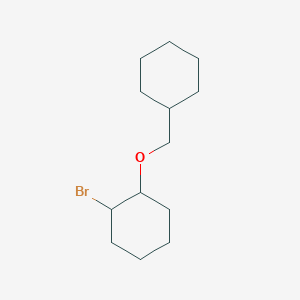
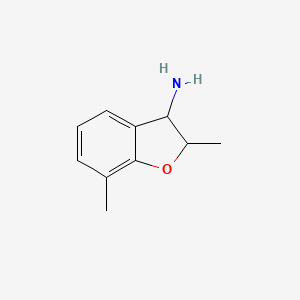
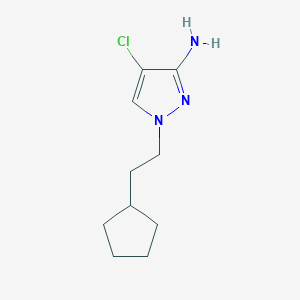
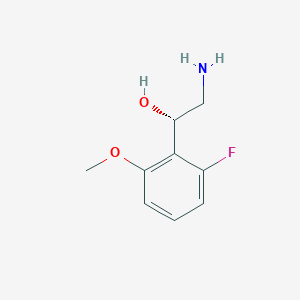
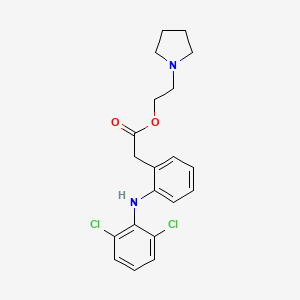
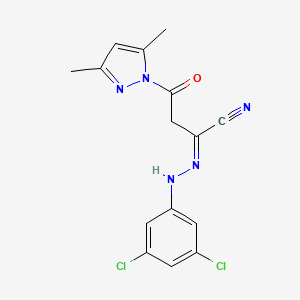
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
